An In-depth Technical Guide to 11-Bromo-1-undecanethiol: Structure, Properties, and Applications in Surface Science
An In-depth Technical Guide to 11-Bromo-1-undecanethiol: Structure, Properties, and Applications in Surface Science
This guide provides a comprehensive technical overview of 11-Bromo-1-undecanethiol (BrUDT), a bifunctional organosulfur compound pivotal in the fields of materials science, nanotechnology, and drug development. We will delve into its core chemical and physical properties, molecular structure, synthesis, and its principal application in the formation of self-assembled monolayers (SAMs) for surface functionalization. This document is intended for researchers, scientists, and professionals who require a deep, practical understanding of this versatile molecule.
Introduction: The Versatility of a Bifunctional Linker
11-Bromo-1-undecanethiol is a linear-chain molecule featuring two distinct terminal functional groups: a thiol (-SH) group at one end and a bromine atom (-Br) at the other, connected by an eleven-carbon alkyl chain.[1] This unique architecture is the source of its scientific utility. The thiol group exhibits a strong affinity for noble metal surfaces, most notably gold, forming a stable, covalent-like bond that serves as a robust anchor.[2][3] Simultaneously, the terminal bromine atom provides a reactive site for a wide array of nucleophilic substitution reactions, allowing for the subsequent attachment of other molecules of interest.[4] This dual functionality makes BrUDT an exceptional surface linker, enabling the precise engineering of surface properties for applications ranging from biosensors to advanced materials.[1][5]
Physicochemical and Structural Properties
The reliable application of 11-Bromo-1-undecanethiol necessitates a thorough understanding of its fundamental properties. These characteristics dictate its behavior in solution, its handling and storage requirements, and its reactivity.
Core Chemical Identity
-
IUPAC Name: 11-bromoundecane-1-thiol[6]
-
CAS Number: 116129-34-1[7]
-
Molecular Formula: C₁₁H₂₃BrS[7]
-
Molecular Weight: 267.27 g/mol [7]
-
Canonical SMILES: C(CCCCCS)CCCCCBr[6]
-
InChIKey: IKVISLWYYHGTTN-UHFFFAOYSA-N[6]
Physical and Spectroscopic Data
The following table summarizes the key physical properties of 11-Bromo-1-undecanethiol. It is important to note that while this data is compiled from reputable sources, experimental values should always be confirmed with a lot-specific certificate of analysis.
| Property | Value | Source(s) |
| Appearance | Liquid | [2] |
| Density | 1.128 g/mL at 25 °C | [2][8] |
| Refractive Index (n20/D) | 1.501 | [2][8] |
| Storage Temperature | -20°C | [2][8] |
Spectroscopic Characterization: While specific spectra are dependent on the acquisition conditions and solvent, general characteristics can be expected:
-
¹H NMR: The spectrum would feature a characteristic triplet around 2.5 ppm corresponding to the methylene protons adjacent to the thiol group (-CH₂-SH), and a triplet around 3.4 ppm for the methylene protons adjacent to the bromine atom (-CH₂-Br). The large signal from the central alkyl chain protons would appear as a broad multiplet between 1.2-1.9 ppm. The thiol proton itself may appear as a broad singlet.
-
¹³C NMR: The carbon attached to the thiol group would appear around 24 ppm, while the carbon attached to the bromine would be found further downfield, around 34 ppm. The remaining alkyl chain carbons would resonate in the 28-33 ppm range.
-
FT-IR: Key vibrational bands would include the C-H stretching of the alkyl chain (~2850-2930 cm⁻¹), and a weak S-H stretching band around 2550 cm⁻¹.
-
Mass Spectrometry: The mass spectrum would show a characteristic isotopic pattern for a bromine-containing compound, with two major peaks for the molecular ion [M]+ and [M+2]+ in an approximate 1:1 ratio.
Synthesis of 11-Bromo-1-undecanethiol
The synthesis of 11-Bromo-1-undecanethiol is typically achieved from its corresponding alkyl halide, 1,11-dibromoundecane, or more commonly from 11-Bromo-1-undecanol. A robust and widely used method for converting an alkyl bromide to a thiol is through the use of thiourea.[1][9][10] This method avoids the common side reaction of sulfide formation that can occur when using hydrosulfide nucleophiles.[1][9]
The process involves two key steps: first, the Sɴ2 reaction of the alkyl bromide with thiourea to form a stable isothiouronium salt intermediate, followed by the hydrolysis of this salt under basic conditions to yield the final thiol.[9][10]
Caption: Synthesis of 11-Bromo-1-undecanethiol via the thiourea method.
Detailed Experimental Protocol
This protocol is a representative example and should be adapted and optimized based on laboratory conditions and scale. All work should be performed in a well-ventilated fume hood with appropriate personal protective equipment.
Materials:
-
11-Bromo-1-undecanol (1 equivalent)
-
Thiourea (1.1 equivalents)
-
Ethanol (or other suitable solvent)
-
Sodium Hydroxide (NaOH)
-
Hydrochloric Acid (HCl, for neutralization)
-
Diethyl ether (or other extraction solvent)
-
Anhydrous Magnesium Sulfate (MgSO₄)
Procedure:
-
Formation of the Isothiouronium Salt:
-
In a round-bottom flask equipped with a reflux condenser, dissolve 11-Bromo-1-undecanol and thiourea in ethanol.
-
Heat the mixture to reflux and maintain for 4-6 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).
-
Causality: Refluxing provides the necessary activation energy for the Sɴ2 reaction. Thiourea is used as the sulfur nucleophile because the resulting isothiouronium salt is stable and does not immediately react further, preventing the formation of undesired dialkyl sulfide byproducts.[1][9]
-
-
Hydrolysis:
-
After cooling the reaction mixture to room temperature, add a solution of sodium hydroxide in water.
-
Heat the mixture to reflux again for 2-3 hours to hydrolyze the isothiouronium salt.
-
Causality: The basic conditions facilitate the hydrolysis of the intermediate salt to the thiolate anion and urea.
-
-
Work-up and Purification:
-
Cool the mixture in an ice bath and carefully acidify with dilute hydrochloric acid to protonate the thiolate, forming the neutral thiol.
-
Transfer the mixture to a separatory funnel and extract the product into diethyl ether (3x).
-
Combine the organic layers and wash with brine, then dry over anhydrous magnesium sulfate.
-
Filter off the drying agent and remove the solvent under reduced pressure using a rotary evaporator.
-
The crude product can be further purified by column chromatography on silica gel if necessary.
-
Application: Formation of Self-Assembled Monolayers (SAMs)
A primary application of 11-Bromo-1-undecanethiol is the formation of SAMs on gold surfaces.[5] This process creates a dense, highly ordered molecular layer that fundamentally alters the properties of the gold substrate.[11] The terminal bromine atoms of the SAM then serve as anchor points for further chemical modification.
Mechanism of SAM Formation on Gold
The formation of an alkanethiol SAM on a gold surface is a spontaneous process driven by the strong, semi-covalent interaction between sulfur and gold.[2][3] The process can be described in several stages:
-
Chemisorption: When a gold substrate is exposed to a dilute solution of 11-Bromo-1-undecanethiol, the thiol headgroups rapidly adsorb onto the surface. This involves an oxidative addition of the S-H bond to the gold, forming a gold-thiolate (Au-S) bond and releasing hydrogen.[2]
-
Nucleation and Growth: Initially, the adsorbed molecules may lie flat on the surface. As surface coverage increases, van der Waals interactions between the long alkyl chains become significant.[12] This lateral interaction forces the molecules to adopt a more upright, tilted orientation, leading to the formation of ordered domains or "islands."[2]
-
Monolayer Ripening: Over time (typically several hours), these domains grow and coalesce, and defects in the packing are annealed out, resulting in a densely packed, quasi-crystalline monolayer.[11]
Caption: Workflow for the formation of a self-assembled monolayer on gold.
Protocol for SAM Preparation on Gold
This protocol is a general guideline. The cleanliness of the environment, glassware, and substrate is paramount for forming high-quality SAMs.[13]
Materials:
-
Gold-coated substrate (e.g., gold-coated silicon wafer or glass slide)
-
11-Bromo-1-undecanethiol
-
200-proof Ethanol (spectroscopic grade)
-
Clean glass or polypropylene container with a sealable cap
-
Tweezers
-
Dry nitrogen or argon gas
Procedure:
-
Substrate Cleaning:
-
Thoroughly clean the gold substrate. This can be done by sonication in ethanol, followed by rinsing with copious amounts of ethanol and drying under a stream of dry nitrogen. For more rigorous cleaning, UV-Ozone treatment or piranha etching (with extreme caution) can be employed immediately before use.
-
Causality: A pristine, contaminant-free gold surface is essential for the formation of a well-ordered monolayer. Any organic residues will compete for surface sites and introduce defects.
-
-
Solution Preparation:
-
Prepare a dilute solution of 11-Bromo-1-undecanethiol in ethanol. A typical concentration is 1-10 mM.
-
Causality: A dilute solution ensures controlled adsorption and allows the molecules sufficient time and mobility on the surface to find their lowest energy, ordered state. Ethanol is a common solvent as it is a good solvent for the thiol and readily wets the gold surface.
-
-
Self-Assembly:
-
Using clean tweezers, completely immerse the gold substrate in the thiol solution within a clean container.
-
Minimize the headspace above the solution and backfill the container with an inert gas like nitrogen or argon before sealing.
-
Allow the self-assembly to proceed for 18-24 hours at room temperature.[11]
-
Causality: While initial adsorption is fast, a longer immersion time allows for the "ripening" process, where molecules rearrange to minimize defects and maximize packing density, leading to a higher quality SAM.[11] The inert atmosphere minimizes oxidation of the thiol.
-
-
Rinsing and Drying:
-
Remove the substrate from the solution with tweezers.
-
Thoroughly rinse the surface with fresh ethanol to remove any non-chemisorbed (physisorbed) molecules.[13]
-
Dry the substrate under a gentle stream of dry nitrogen.
-
The functionalized substrate is now ready for subsequent modification reactions at the terminal bromine sites or for surface characterization.
-
Safety and Handling
11-Bromo-1-undecanethiol is classified as a hazardous substance. It is known to cause skin and serious eye irritation, and may cause respiratory irritation.[6][8] It is also potentially harmful to aquatic life with long-lasting effects.[6]
-
Handling: Always handle this chemical in a fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, chemical-resistant gloves (e.g., nitrile), and a lab coat.[2]
-
Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area. The recommended storage temperature is -20°C.[2][8]
-
Disposal: Dispose of waste material in accordance with local, state, and federal regulations.
Conclusion
11-Bromo-1-undecanethiol serves as a powerful molecular tool for the bottom-up fabrication of functional surfaces. Its well-defined structure, predictable reactivity, and ability to form robust, ordered self-assembled monolayers make it an indispensable component in the toolkit of chemists, materials scientists, and nanotechnologists. By understanding its fundamental properties and mastering the protocols for its synthesis and application, researchers can continue to push the boundaries of surface engineering, creating novel platforms for diagnostics, electronics, and targeted drug delivery systems.
References
-
JoVE. (2023, April 30). Preparation and Reactions of Thiols. Journal of Visualized Experiments. [Link]
-
ResearchGate. Figure 3. Schematic representation of SAM formation. [Link]
-
Quora. (2015, February 4). What is the true nature of gold thiol bonds?[Link]
-
PNAS. Gold surfaces and nanoparticles are protected by Au(0)–thiyl species and are destroyed when Au(I)–thiolates form. [Link]
-
Xue, Y., et al. (2014). Quantifying thiol–gold interactions towards the efficient strength control. Nature Communications, 5, 4348. [Link]
-
Chemistry Steps. Reactions of Thiols. [Link]
-
PubMed. (2014, July 7). Quantifying thiol-gold interactions towards the efficient strength control. [Link]
-
PubChem. 11-Bromo-1-undecanethiol. [Link]
-
Indian Academy of Sciences. Synthetic access to thiols: A review. [Link]
-
Pearson+. Thiols can be prepared from the reaction of thiourea with an alky...[Link]
-
Chemistry LibreTexts. (2022, October 4). 3.2.6: Thiols and Sulfides. [Link]
-
Institute of Solid State Physics. Self assembled monolayer formation of alkanethiols on gold. [Link]
-
ResearchGate. Preparing Self-Assembled Monolayers (SAMs) A Step-by-Step Guide for Solution-Based Self-Assembly. [Link]
-
The Mrksich Group. self-assembled monolayers of alkanethiolates on gold. [Link]
-
Human Metabolome Database. 1H NMR Spectrum (1D, 500 MHz, H2O, experimental). [Link]
Sources
- 1. Reactions of Thiols - Chemistry Steps [chemistrysteps.com]
- 2. researchgate.net [researchgate.net]
- 3. quora.com [quora.com]
- 4. nbinno.com [nbinno.com]
- 5. researchgate.net [researchgate.net]
- 6. 11-Bromo-1-undecanethiol | C11H23BrS | CID 21477418 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. scbt.com [scbt.com]
- 8. echemi.com [echemi.com]
- 9. jove.com [jove.com]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. if.tugraz.at [if.tugraz.at]
- 12. pnas.org [pnas.org]
- 13. researchgate.net [researchgate.net]
